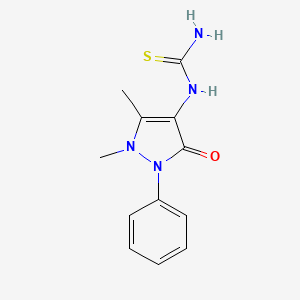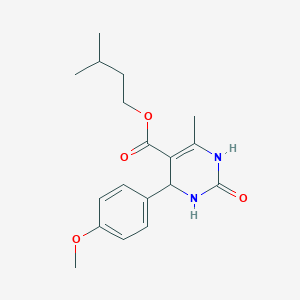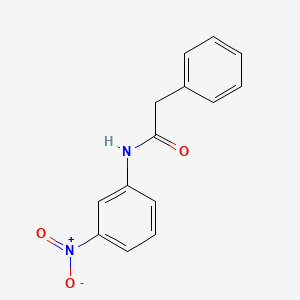![molecular formula C16H13BrN2O2 B11707964 5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707964.png)
5-bromo-2-{[(2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-{[(2-metilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona es un compuesto heterocíclico caracterizado por un núcleo de isoindolina con un átomo de bromo en la posición 5 y un grupo 2-metilfenilamino en la posición 2. Este compuesto es parte de la familia de la N-isoindol-1,3-diona, conocida por su diversa reactividad química y sus prometedoras aplicaciones en diversos campos, como los farmacéuticos, los herbicidas, los colorantes, los tintes, los aditivos para polímeros, la síntesis orgánica y los materiales fotocrómicos .
Métodos De Preparación
La síntesis de 5-bromo-2-{[(2-metilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona típicamente implica la reacción de condensación de una amina primaria aromática con un derivado de anhídrido maleico. Esta ruta clásica ofrece una vía sencilla y versátil para acceder a una variedad de N-isoindol-1,3-dionas sustituidas . Los métodos de producción industrial a menudo emplean reacciones catalizadas por metales de transición y métodos organocatalíticos, que proporcionan técnicas robustas para construir estas complejas estructuras heterocíclicas .
Análisis De Reacciones Químicas
5-bromo-2-{[(2-metilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores comunes para producir derivados reducidos.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen N-bromosuccinimida (NBS) para la bromación y varios catalizadores de metales de transición para facilitar transformaciones complejas . Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas empleadas.
Aplicaciones Científicas De Investigación
5-bromo-2-{[(2-metilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas debido a sus diversas actividades biológicas.
Industria: Utilizado en la producción de tintes, colorantes y aditivos para polímeros.
Mecanismo De Acción
El mecanismo de acción de 5-bromo-2-{[(2-metilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona implica su interacción con dianas y vías moleculares específicas. Los efectos del compuesto están mediados a través de su unión a varios receptores y enzimas, lo que lleva a la modulación de los procesos biológicos. Los objetivos y vías moleculares exactas involucradas dependen de la actividad biológica específica que se está investigando .
Comparación Con Compuestos Similares
5-bromo-2-{[(2-metilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona se puede comparar con otros compuestos similares, como:
5-bromo-2-{[(4-bromofenil)amino]metil}-1H-isoindol-1,3(2H)-diona: Estructura similar pero con un sustituyente diferente en la posición 2.
2-amino-5-bromo-3-metilpiridina: Otro compuesto heterocíclico bromado con diferentes grupos funcionales y aplicaciones.
La singularidad de 5-bromo-2-{[(2-metilfenil)amino]metil}-1H-isoindol-1,3(2H)-diona radica en su patrón específico de sustitución y las propiedades químicas y biológicas resultantes.
Propiedades
Fórmula molecular |
C16H13BrN2O2 |
|---|---|
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
5-bromo-2-[(2-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-4-2-3-5-14(10)18-9-19-15(20)12-7-6-11(17)8-13(12)16(19)21/h2-8,18H,9H2,1H3 |
Clave InChI |
MFVZWQGVTIONPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2-Methylphenyl)-1,3,4-thiadiazol-2-YL]-4'-pentyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B11707901.png)


![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11707926.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]furan-2-carbohydrazide](/img/structure/B11707930.png)
![5-[4-(diethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11707938.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide](/img/structure/B11707942.png)



![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)
![1-{4-[2-(4-Nitro-phenoxy)-ethoxy]-phenyl}-ethanone](/img/structure/B11707988.png)
![N-[2,2,2-trichloro-1-(pyrimidin-2-ylsulfanyl)ethyl]benzamide](/img/structure/B11708004.png)
